molecular formula C8H8O4S B1294570 4-(Methylsulfonyl)benzoic acid CAS No. 4052-30-6

4-(Methylsulfonyl)benzoic acid

Cat. No. B1294570
CAS RN: 4052-30-6
M. Wt: 200.21 g/mol
InChI Key: AJBWNNKDUMXZLM-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)benzoic acid is a chemical compound that can be synthesized from 4-methylbenzenesulfonyl chloride through a series of chemical reactions including reduction, methylation, oxidation, and purification. The process has been optimized to achieve a high purity product suitable for large-scale production, with environmental considerations taken into account by using chloroacetic acid instead of dimethyl sulfate in the methylation process .

Synthesis Analysis

The synthesis of 4-(Methylsulfonyl)benzoic acid and related compounds involves various chemical reactions. For instance, 2-Nitro-4-methylsulfonyl benzoic acid can be synthesized from 4-methylsulfonyl toluene using nitration and oxygenation, with nitric acid as the oxidizing agent, achieving high yields and purity . Another study optimized the synthesis of 2-Nitro-4-methylsulfonylbenzoic acid through gas-liquid phase oxidation, resulting in a high average yield and purity under the optimized conditions . Additionally, the electrooxidation method has been used to convert 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid under mild conditions, avoiding the use of corrosive reagents .

Molecular Structure Analysis

The molecular structure and properties of compounds related to 4-(Methylsulfonyl)benzoic acid have been extensively studied using various spectroscopic methods and theoretical calculations. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized by FTIR, NMR, X-ray diffraction, and thermal analysis, with its molecular geometry and vibrational frequencies calculated using Density Functional Theory (DFT) . Similarly, the structure of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was determined using spectroscopic studies and DFT calculations, including analyses of hyperconjugative interactions and charge delocalization .

Chemical Reactions Analysis

The chemical reactivity of 4-(Methylsulfonyl)benzoic acid derivatives has been explored in various studies. For instance, the benzylic C(sp3)-H bond sulfonylation of 4-methylphenols was achieved through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite under photocatalysis, suggesting a radical pathway . Another study described the synthesis of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex, which exhibited distinct geometries in solution and solid states and formed a polymeric structure in the crystalline state .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-4-(methylsulfonyl)benzene, a related compound, have been investigated in terms of its solubility in various organic solvents across different temperatures. The solubility followed a specific order among the selected solvents, and thermodynamic models were used to describe the solubility results. The mixing properties, including Gibbs energy, enthalpy, and entropy, were calculated, indicating that the dissolution process was spontaneous and favorable .

Scientific Research Applications

Toxicity in the Aquatic Environment

Research has shown that certain photoproducts of sulcotrione, a herbicide, display increased toxicity in the aquatic environment. These photoproducts include compounds such as 1H-xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl and 2-chloro-4-methylsulfonyl-benzoic acid, derived from the degradation of sulcotrione under sunlight radiation. This increase in toxicity has significant implications for non-target organisms like Vibrio fischeri bacteria (Wiszniowski et al., 2011).

Synthesis and Environmental Impact

A study introduced a new method for preparing 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride. This method, which includes steps like reduction, methylation, and oxidation, results in a high product purity (>98%) and yield (51.8%). Notably, this technique is considered environmentally friendly, as it substitutes chloroacetic acid for dimethyl sulfate in the methylation process, contributing to environmental protection (Yin, 2002).

Safety And Hazards

4-(Methylsulfonyl)benzoic acid can cause skin irritation and serious eye damage. It may also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBWNNKDUMXZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193531
Record name p-(Methylsulphonyl)benzoic acid
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Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-(Methylsulfonyl)benzoic acid

CAS RN

4052-30-6
Record name 4-(Methylsulfonyl)benzoic acid
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Record name 4-(Methylsulfonyl)benzoic acid
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Record name 4-(Methylsulfonyl)benzoic acid
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Record name p-(Methylsulphonyl)benzoic acid
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Record name 4-(Methylsulfonyl)benzoic acid
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Synthesis routes and methods

Procedure details

A mixture of 5 g of 4-(methylthio)-benzoic acid (97%) and 30 mL of glacial acetic acid was formed. The mixture was cooled in a water bath containing a small amount of ice. To the mixture was added 8.5 g of 30% hydrogen peroxide gradually over one hour. No temperature rise was observed during the addition of the hydrogen peroxide. The reaction mixture was then heated for one and a half hours with the temperature ranging between 70° C. and 100° C. Heating was stopped and the reaction mixture was allowed to cool to room temperature. A solid was present in the reaction mixture. A solution of 3 g of sodium sulfite in 57 g of water was added to the reaction mixture. The solid was filtered from solution and was washed three times with cold deionized water. The solid was transferred to a watchglass and dried overnight. The dried product weighed 5.25 g which is a yield of 88.1% of the theoretical based upon the amount of the starting benzoic acid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Name
Quantity
57 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
H Suojalehto, K Karvala, S Ahonen, K Ylinen… - Occupational and …, 2018 - oem.bmj.com
Objectives 3-(Bromomethyl)−2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA) has not previously been identified as a respiratory sensitiser. We detected two cases who presented …
Number of citations: 6 oem.bmj.com
N Li, X Tu, C Miao, Y Zhang, J Shen, J Wu - International Journal of …, 2015 - Elsevier
A new indirected electrolytic synthesis of 2-nitro-4-methylsulfonylbenzoic acid was adopted in this study. The influence factors related to the processes of liquid phase oxidation of 2-nitro…
Number of citations: 1 www.sciencedirect.com
RW Brown - The Journal of Organic Chemistry, 1991 - ACS Publications
(Alkylsulfonyl) benzoic acids are useful intermediates for a variety of synthetic compounds possessing pharmaceutical1 and herbicidal2 activity. Literature methods for the preparation of …
Number of citations: 18 pubs.acs.org
M Wei, C Qian, X Chen - Chemical Papers, 2018 - Springer
Based on the recycling of NO x , the Cu(I)- and HNO 3 -catalyzed oxidation of 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid has been developed with an …
Number of citations: 2 link.springer.com
CK Belwal, KA Joshi - researchgate.net
A series of acylthiourea derivatives, 2-chloro-4-(methylsulfonyl)-N-(arylcarbamothioyl) benzamides were synthesized by reaction of 2-chloro-4-(methylsulfonyl) benzoyl chloride with …
Number of citations: 0 www.researchgate.net
M Pileggi, SAV Pileggi, LR Olchanheski, PAG da Silva… - Chemosphere, 2012 - Elsevier
… LC–MS/MS analyses indicated that mesotrione degradation produced intermediates other than 2-amino-4-methylsulfonyl benzoic acid or 4-methylsulfonyl-2-nitrobenzoic acid, two …
Number of citations: 63 www.sciencedirect.com
J Płonka, H Barchańska, K Kokoszka… - Journal of Food …, 2022 - Elsevier
Japanese radish Daikon (Raphanus sativus) sprouts were exposed, under the model plant growing conditions, to herbicide stress induced by triketone herbicides (mesotrione and …
Number of citations: 4 www.sciencedirect.com
S Durand, P Amato, M Sancelme… - Letters in applied …, 2006 - academic.oup.com
… 2‐Amino‐4‐methylsulfonyl benzoic acid (AMBA) was identified as one of the metabolites, … Time variations of mesotrione () and 2‐Amino‐4‐methylsulfonyl benzoic acid () concentrations …
Number of citations: 46 academic.oup.com
J Płonka, A Górny, K Kokoszka, H Barchanska - Chemosphere, 2020 - Elsevier
The influence of pesticides on the metabolism of edible plants has not been fully investigated. Moreover, once introduced into the environment, pesticides are degraded to many …
Number of citations: 15 www.sciencedirect.com
X Wang, L Xu, L Yan, H Wang, S Han, Y Wu, F Chen - Tetrahedron, 2016 - Elsevier
A robust and practical method has been developed for the synthesis of florfenicol (1) starting from commercial available 4-(methylsulfonyl) benzoic acid. The key step in this synthesis …
Number of citations: 25 www.sciencedirect.com

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